1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one
Overview
Description
1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This particular compound features a bromine atom at the 6th position and a methyl group at the 7th position of the indole ring, with an ethanone group attached to the 3rd position.
Preparation Methods
The synthesis of 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and ketones under acidic conditions . Another approach is the bromination of 7-methylindole followed by acylation to introduce the ethanone group . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins . The bromine and methyl groups can influence the compound’s binding affinity and specificity . The ethanone group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparison with Similar Compounds
1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives, such as:
1-(7-Bromo-1H-indol-3-yl)ethanone: Similar structure but with bromine at the 7th position.
1-(6-Chloro-7-methyl-1H-indol-3-yl)ethan-1-one: Chlorine instead of bromine at the 6th position.
1-(6-Bromo-1H-indol-3-yl)ethan-1-one: Lacks the methyl group at the 7th position. These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their substituents.
Biological Activity
1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one is a compound within the indole family, recognized for its diverse biological activities and applications in medicinal chemistry. Indoles are pivotal in various natural products and pharmaceuticals, exhibiting a range of biological effects including antimicrobial, anticancer, and neuroprotective properties.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity . In studies involving various cancer cell lines, the compound has shown potential to inhibit cell proliferation and induce apoptosis. For instance, derivatives of indole structures have been linked to the suppression of the ERK signaling pathway, a crucial pathway in cancer progression. This inhibition leads to decreased phosphorylation levels of critical proteins involved in cell cycle regulation and survival, such as ERK1/2, c-Raf, MEK1/2, and AKT .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Various studies have highlighted the effectiveness of indole derivatives against a range of pathogens. For example, certain brominated indoles have demonstrated potent activity against both bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction : The indole structure allows for interactions with various receptors and enzymes, influencing signaling pathways that regulate cell growth and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer cell signaling pathways, contributing to its anticancer effects .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar indole derivatives:
Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
1-(7-Bromo-1H-indol-3-yl)ethanone | Bromine at 7th position | Moderate | Low |
1-(6-Chloro-7-methyl-1H-indol-3-yl)ethan-1-one | Chlorine instead of bromine | Low | Moderate |
1-(6-Bromo-1H-indol-3-yl)ethan-1-one | Lacks methyl group at 7th position | High | High |
This table illustrates that variations in substituents significantly affect both anticancer and antimicrobial activities. The presence of bromine at the 6th position appears to enhance these biological properties compared to other halogenated derivatives.
Study on Anticancer Activity
A notable study evaluated the effects of this compound on MGC-803 gastric cancer cells. The findings showed that treatment with this compound resulted in:
- Induction of apoptosis
- G2/M phase cell cycle arrest
The study concluded that the compound could effectively reduce cell viability through mechanisms involving the inhibition of key signaling pathways .
Study on Antimicrobial Effects
Another research effort focused on testing the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
1-(6-bromo-7-methyl-1H-indol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-10(12)4-3-8-9(7(2)14)5-13-11(6)8/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARKKZMWYPTQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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